molecular formula C10H13NO2 B2380660 1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine CAS No. 2248355-00-0

1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine

Cat. No.: B2380660
CAS No.: 2248355-00-0
M. Wt: 179.219
InChI Key: LDJWWHSDOAHIQJ-UHFFFAOYSA-N
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Description

1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine is a complex organic compound that features a unique structure combining an oxirane ring, a furan ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine typically involves the reaction of furan derivatives with epoxides under controlled conditions. One common method involves the use of furan-2,5-dicarboxylate as a precursor, which undergoes an SN2 mechanism or an epoxy ring-opening reaction to form the desired product . The reaction conditions often include the use of solvents like ethylene chlorohydrin and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of diols.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The furan and pyrrolidine rings contribute to the compound’s binding affinity and specificity towards its targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[5-(oxiran-2-yl)furan-2-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-6-11(5-1)10-4-3-8(13-10)9-7-12-9/h3-4,9H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJWWHSDOAHIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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